N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide
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Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide is a complex organic compound that features a combination of oxazole, thiazole, and piperidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and thiazole intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these steps include:
Oxazole formation: Cyclization reactions involving nitriles and aldehydes.
Thiazole formation: Condensation reactions involving thiourea and α-haloketones.
Coupling reactions: Amide bond formation using coupling agents like EDCI or DCC.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Flow chemistry: Continuous flow reactors to enhance reaction efficiency.
Catalysis: Use of catalysts to lower reaction temperatures and increase selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Hydrogenation of double bonds or reduction of carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for diseases due to its structural features.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide exerts its effects would depend on its interaction with molecular targets. These could include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate signaling pathways.
Pathways: Interference with metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide: can be compared with other compounds containing oxazole, thiazole, or piperidine moieties.
Examples: Compounds like thiazolylbenzamide or oxazolylpiperidine derivatives.
Uniqueness
Structural Features: The combination of oxazole, thiazole, and piperidine in a single molecule.
Biological Activity: Potential unique interactions with biological targets due to its structure.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-11-17(23-27-13)22-18(25)14-7-9-24(10-8-14)20(26)16-12-28-19(21-16)15-5-3-2-4-6-15/h2-6,11-12,14H,7-10H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLDKQZVIQGJBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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